molecular formula C14H21ClN2O2 B1486599 N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1185173-56-1

N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride

Cat. No.: B1486599
CAS No.: 1185173-56-1
M. Wt: 284.78 g/mol
InChI Key: WSMFJXHSOOQXCN-UHFFFAOYSA-N
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Description

N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride is a synthetic organic compound characterized by an acetamide group attached to a phenyl ring substituted at the 3-position with a 4-piperidinylmethoxy moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The molecular formula is C₁₄H₁₉N₂O₂·HCl, with a molecular weight of 298.78 g/mol.

Structurally, the compound combines a phenylacetamide scaffold with a piperidine ring—a common feature in bioactive molecules due to piperidine’s ability to modulate pharmacokinetic properties and receptor interactions .

Properties

IUPAC Name

N-[3-(piperidin-4-ylmethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11(17)16-13-3-2-4-14(9-13)18-10-12-5-7-15-8-6-12;/h2-4,9,12,15H,5-8,10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMFJXHSOOQXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aromatic Amine Intermediate

The aromatic amine bearing the 3-(4-piperidinylmethoxy) substitution is prepared by nucleophilic substitution reactions where a piperidinylmethoxy group is introduced onto a phenyl ring. This can be achieved by reacting the corresponding phenol derivative with 4-piperidinylmethanol or a related piperidinylmethoxy reagent under basic conditions (e.g., potassium carbonate) in a suitable solvent such as acetone.

Acetylation to Form the Acetamide

The aromatic amine intermediate is then acetylated using acetylating agents such as acetic anhydride or acetyl chloride. The reaction is typically carried out at room temperature or slightly elevated temperatures in the presence of a base (e.g., potassium carbonate) to neutralize the generated acid.

  • For example, aromatic amines (3.00 mmol) are treated with bromoacetyl bromide in the presence of potassium carbonate in dichloromethane over 10 minutes at room temperature, yielding the corresponding acetamide intermediate without the need for further purification.

Formation of Hydrochloride Salt

The free base acetamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often resulting in a crystalline solid that is easier to handle and purify.

  • The reaction mixture is poured into ice water and acidified with acetic acid or hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and washed with solvents such as ethyl acetate and hexane.

Reaction Conditions and Purification

Step Reagents/Conditions Solvent Temperature Time Notes
Formation of piperidinylmethoxy intermediate 4-piperidinylmethanol, potassium carbonate, phenol derivative Acetone Reflux or room temp 1–2 hours Basic conditions promote substitution
Acetylation Bromoacetyl bromide, potassium carbonate Dichloromethane (CH2Cl2) Room temperature 10 minutes Rapid reaction, crude product used directly
Salt formation Acidification with HCl or acetic acid Ice water 0 °C (ice bath) 30 minutes Precipitation of hydrochloride salt
Purification Filtration, washing with ethyl acetate and hexane Ethyl acetate, hexane Ambient Until pure Removes impurities, yields crystalline salt

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome Reference
Piperidinylmethoxy substitution Phenol derivative + 4-piperidinylmethanol, K2CO3, acetone Formation of aromatic amine intermediate
Acetylation Bromoacetyl bromide, K2CO3, CH2Cl2 N-[3-(4-Piperidinylmethoxy)phenyl]acetamide (free base)
Hydrochloride salt formation HCl or acetic acid in ice water This compound (crystalline salt)
Purification Filtration, washing with ethyl acetate and hexane Pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, enabling the development of more complex organic molecules. Its utility in synthetic pathways makes it valuable for chemists seeking to create novel compounds .

Biology

In biological research, this compound has been employed in proteomics studies to investigate protein interactions and functions. Its ability to interact with specific biomolecules allows researchers to elucidate mechanisms of action and biological pathways .

Medicine

The compound is under investigation for its potential therapeutic properties. Key areas of research include:

  • Neurotransmitter Modulation : It has been shown to enhance serotonin and dopamine signaling, which are critical for mood regulation. Preclinical models suggest potential antidepressant effects.
  • Anticonvulsant Activity : Studies indicate that it may exhibit anticonvulsant properties, particularly in models of epilepsy, showing efficacy against maximal electroshock seizures.
  • Antiproliferative Effects : There is ongoing research into its role as a histone deacetylase inhibitor, which could induce differentiation and apoptosis in tumor cells.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its role as a precursor in drug development highlights its importance in pharmaceutical research and manufacturing processes .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • Neuropharmacology Study : A study evaluated the compound's effects on neurotransmitter levels in animal models, demonstrating significant increases in serotonin and dopamine levels associated with improved mood behaviors.
  • Anticonvulsant Research : In preclinical trials involving seizure models, the compound exhibited a reduction in seizure frequency and severity, suggesting potential use as an anticonvulsant agent.
  • Cancer Research : Investigations into its antiproliferative effects revealed that the compound could inhibit tumor cell growth through histone deacetylase inhibition, promoting apoptosis in cancer cells.

Mechanism of Action

The mechanism by which N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride with structurally related acetamide derivatives, focusing on substituent positioning, ring systems, and molecular properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
This compound (Target Compound) Not provided C₁₄H₁₉N₂O₂·HCl 298.78 3-position phenyl substitution with 4-piperidinylmethoxy group; hydrochloride salt.
N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride 1220028-28-3 C₁₄H₁₉N₂O₂·HCl 298.78 4-position phenyl substitution instead of 3; positional isomer of the target compound.
N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride 255050-97-6 C₁₃H₁₉ClN₂O 254.76 Piperidine attached at phenyl 2-position; lacks methoxy linker.
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride 2296338-98-0 C₁₃H₁₆N₂O·HCl 252.74 Tetrahydropyridine ring (unsaturated) instead of fully saturated piperidine.
N-(4-(Aminomethyl)phenyl)acetamide hydrochloride 25027-73-0 C₉H₁₁ClN₂O 198.65 Aminomethyl substituent at phenyl 4-position; lacks piperidine and methoxy groups.
N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride 1594129-68-6 C₁₅H₂₁ClN₂O₂ 284.78 Pyrrolidine (5-membered ring) instead of piperidine; stereospecific substitution.

Key Observations:

Substituent Position : The target compound’s 3-position substitution contrasts with positional isomers like CAS 1220028-28-3 (4-substitution), which may alter binding affinity in receptor-targeted applications .

Ring Systems : Piperidine (6-membered, saturated) versus tetrahydropyridine (unsaturated) or pyrrolidine (5-membered) impacts conformational flexibility and basicity, influencing solubility and target interactions .

Functional Groups : The presence of a methoxy linker in the target compound enhances spatial extension compared to direct piperidine-phenyl bonds (e.g., CAS 255050-97-6) .

Salt Forms : Hydrochloride salts are common across these compounds, improving aqueous solubility for in vivo applications .

Physicochemical Data from Analogous Compounds:

  • Melting Points : Compounds in (e.g., 3a, 3b) exhibit melting points ranging from 120–180°C, suggesting similar thermal stability for the target compound .
  • Spectral Data : NMR and MS data () confirm acetamide and aromatic proton signals, with piperidine-related peaks (~δ 1.5–3.0 ppm for CH₂ groups) .

Biological Activity

N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H20_{20}N2_2O2_2·HCl
  • Molecular Weight : Approximately 284.78 g/mol
  • Structural Features : The compound contains a piperidine ring, which is known for its role in various biologically active molecules. The presence of the methoxy and acetamide groups enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Receptor Interactions : The compound may act as an agonist or antagonist at various receptors, including serotonin (5-HT) and dopamine (D2) receptors, influencing neurotransmitter signaling pathways.
  • Enzyme Modulation : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters like serotonin and dopamine, thereby prolonging their action in the synaptic cleft.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Neurotransmitter Modulation :
    • Enhances serotonin and dopamine signaling, which are crucial for mood regulation.
    • Potential antidepressant effects observed in preclinical models.
  • Anticonvulsant Activity :
    • Studies indicate that the compound may exhibit anticonvulsant properties, particularly in models of epilepsy.
    • It has been evaluated for its efficacy against maximal electroshock seizures (MES), with promising results.
  • Antiproliferative Effects :
    • Investigated for its potential as a histone deacetylase (HDAC) inhibitor, which can induce differentiation and apoptosis in tumor cells.

Study 1: Neuropharmacological Effects

A study involving animal models demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors. This effect was linked to increased serotonin levels in the brain, suggesting its potential as an antidepressant .

Study 2: Receptor Interaction Profile

In vitro studies revealed that the compound exhibits high affinity for serotonin receptors (5-HT2A and 5-HT3), as well as dopamine D2 receptors. This receptor profile supports its use in treating anxiety and mood disorders .

Study 3: Anticonvulsant Activity Assessment

Research highlighted that this compound inhibits MAO activity, leading to increased availability of neurotransmitters such as dopamine and serotonin. This inhibition correlates with enhanced behavioral outcomes in depression models .

Summary of Biological Activities

Activity Type Description Research Findings
Neurotransmitter ModulationEnhances serotonin and dopamine signalingSignificant improvement in depressive behaviors observed in animal models
Anticonvulsant ActivityPotential efficacy against seizuresPositive results in MES tests; further studies needed to confirm effectiveness
Antiproliferative EffectsMay act as an HDAC inhibitorInduces differentiation and apoptosis in tumor cells; ongoing research required

Q & A

Q. What are the optimal synthetic routes for N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride, and how can purity be maximized?

The synthesis typically involves a multi-step process starting with functionalization of the phenyl ring followed by coupling with a piperidine derivative. Key steps include:

  • Methoxy group introduction : Reaction of 3-hydroxyphenylacetamide with 4-piperidinylmethanol using a coupling agent like DCC (dicyclohexylcarbide) in anhydrous DMF .
  • Hydrochloride salt formation : Treatment with HCl in ethanol to precipitate the final product .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity (>95% by HPLC). Monitor by TLC (silica gel, chloroform:methanol 9:1) and confirm via 1H^1H-NMR (e.g., piperidine protons at δ 2.5–3.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • NMR :
  • 1H^1H-NMR: Aromatic protons (δ 6.8–7.2 ppm), acetamide methyl (δ 2.1 ppm), and piperidinylmethoxy methylene (δ 3.7–4.1 ppm) .
  • 13C^{13}C-NMR: Carbonyl at δ 170 ppm, piperidine carbons (δ 40–60 ppm) .
    • Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]+^+ matching the molecular formula (e.g., C15 _{15}H21 _{21}N2 _2O2 _2·HCl requires m/z 297.1) .
    • IR : Amide C=O stretch at ~1650 cm1^{-1}, piperidine N-H at ~3300 cm1^{-1} .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases or GPCRs (e.g., using fluorescence polarization assays) due to the piperidine moiety’s affinity for binding pockets .
  • Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .
  • Solubility : Use PBS (pH 7.4) and DMSO for stock solutions; measure via UV-Vis at λmax_{\text{max}} ~260 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Piperidine modifications : Introduce substituents (e.g., methyl, fluorine) at the 4-position of piperidine to enhance target binding. For example, fluorination improves metabolic stability .
  • Phenyl ring variations : Replace methoxy with electron-withdrawing groups (e.g., Cl, CF3_3) to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Assess plasma stability (e.g., incubation in rat plasma at 37°C for 1–24 hours) and metabolite identification via LC-MS .
  • Dose-response refinement : Adjust dosing regimens in animal models to account for rapid clearance (e.g., QD vs. BID administration) .
  • Tissue distribution : Use radiolabeled 14C^{14}C-acetamide to track compound accumulation in organs .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH stability : Test degradation in buffers (pH 1–10) at 37°C. Piperidine derivatives often degrade at pH <3 due to protonation-induced ring opening .
  • Prodrug approach : Mask the acetamide as an ester (e.g., ethyl ester) to enhance oral bioavailability .
  • Lyophilization : Formulate as a lyophilized powder with mannitol to prevent hydrolysis during storage .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride
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N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride

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